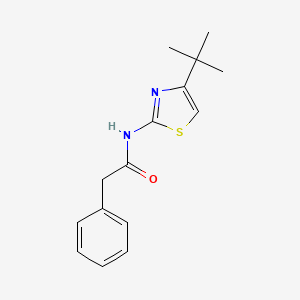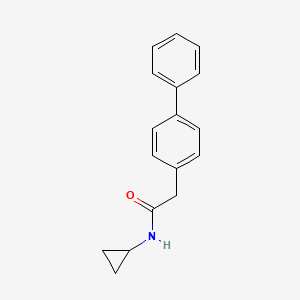
2-(2-naphthyloxy)-N-(4-pyridinylmethyl)propanamide
Vue d'ensemble
Description
2-(2-naphthyloxy)-N-(4-pyridinylmethyl)propanamide, also known as NPY1R antagonist, is a chemical compound that has gained significant attention in scientific research. This compound is used as a tool to study the role of the neuropeptide Y1 receptor (NPY1R) in various physiological and pathological processes.
Mécanisme D'action
2-(2-naphthyloxy)-N-(4-pyridinylmethyl)propanamide acts as a competitive antagonist of the this compound. This means that it binds to the receptor and prevents the binding of the endogenous ligand neuropeptide Y (NPY). This compound activation by NPY has been shown to increase food intake, anxiety, and stress response. Therefore, the blockade of this compound by this compound results in decreased food intake, reduced anxiety, and stress response.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of this compound. In a study conducted on rats, it was found that administration of this compound reduced food intake and body weight gain. Another study reported that this compound decreased anxiety-like behavior in mice. Furthermore, it has been shown to reduce stress-induced corticosterone release in rats. These findings suggest that this compound has potential therapeutic benefits in conditions such as obesity, anxiety disorders, and stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-naphthyloxy)-N-(4-pyridinylmethyl)propanamide in lab experiments is its potency and selectivity towards this compound. This allows for specific targeting of this receptor without affecting other receptors. Furthermore, this compound has been shown to have good pharmacokinetic properties and can cross the blood-brain barrier. However, one of the limitations of using this compound is its cost and availability. It is a relatively expensive compound and may not be readily available in some labs.
Orientations Futures
There are several future directions for the use of 2-(2-naphthyloxy)-N-(4-pyridinylmethyl)propanamide in scientific research. One of the potential areas of research is the investigation of the role of this compound in addiction. It has been suggested that this compound may play a role in drug-seeking behavior and relapse. Therefore, targeting this compound with this compound may have potential therapeutic benefits in addiction. Another area of research is the investigation of the role of this compound in the regulation of energy metabolism. It has been suggested that this compound may play a role in the regulation of glucose and lipid metabolism. Therefore, targeting this compound with this compound may have potential therapeutic benefits in metabolic disorders such as diabetes and obesity.
Applications De Recherche Scientifique
2-(2-naphthyloxy)-N-(4-pyridinylmethyl)propanamide is a potent and selective antagonist of the this compound. This receptor is widely expressed in the central nervous system and is involved in the regulation of various physiological processes, including food intake, anxiety, and stress response. Therefore, this compound has been used as a tool to study the role of this compound in these processes. Furthermore, this compound has been implicated in several pathological conditions such as obesity, anxiety disorders, and addiction. Therefore, this compound has also been used to investigate the potential therapeutic benefits of targeting this compound in these conditions.
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14(19(22)21-13-15-8-10-20-11-9-15)23-18-7-6-16-4-2-3-5-17(16)12-18/h2-12,14H,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHAFMSDQLMKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



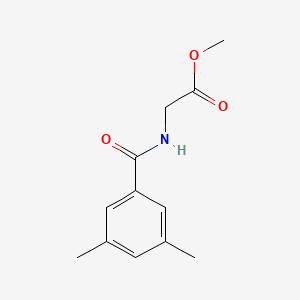
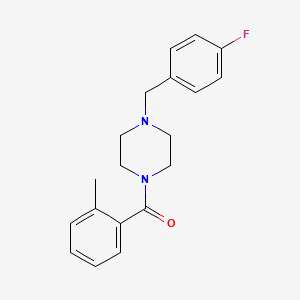
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4430464.png)

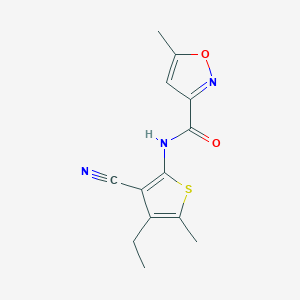
![1-[(5-bromo-2-thienyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4430495.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4430501.png)
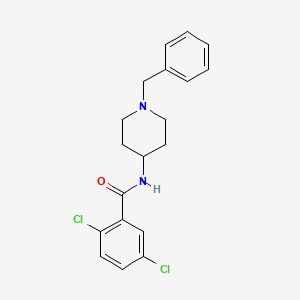
![3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430510.png)
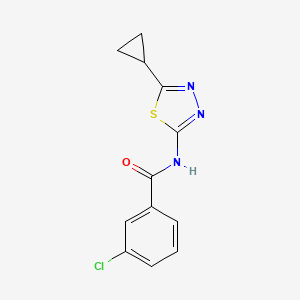
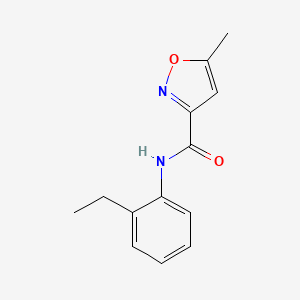
![1-[(5-methyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4430519.png)
